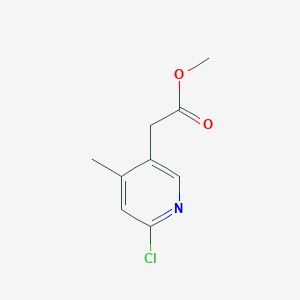
1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of bromine atoms and disulfane linkage in this compound makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane typically involves the bromination of thiadiazole derivatives. One common method is the bromination of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) using bromine in the presence of a suitable solvent . The reaction conditions often include controlled temperatures and the use of catalysts to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The disulfane linkage can be oxidized to form sulfonic acids or reduced to form thiols.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like morpholine or thiophenol in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and ligands in the presence of a base and solvent.
Major Products
Nucleophilic Substitution: Substituted thiadiazole derivatives.
Oxidation: Sulfonic acids.
Reduction: Thiols.
Cross-Coupling: Complex organic molecules with extended conjugation.
科学研究应用
1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane has several scientific research applications:
作用机制
The mechanism of action of 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and disulfane linkage play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways . Additionally, its electron-withdrawing properties enhance its ability to participate in redox reactions and electron transfer processes .
相似化合物的比较
Similar Compounds
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A related compound with similar electronic properties but without bromine atoms.
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Another brominated thiadiazole derivative with different substitution patterns.
2-(1,2,3-Thiadiazol-4-yl)-5-methylthiophene: A thiadiazole derivative with a thiophene ring.
Uniqueness
Its ability to undergo diverse chemical reactions and its electron-withdrawing properties make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
26542-78-9 |
|---|---|
分子式 |
C4Br2N4S4 |
分子量 |
392.1 g/mol |
IUPAC 名称 |
3-bromo-5-[(3-bromo-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C4Br2N4S4/c5-1-7-3(11-9-1)13-14-4-8-2(6)10-12-4 |
InChI 键 |
SDGBWHAGYFWRAA-UHFFFAOYSA-N |
规范 SMILES |
C1(=NSC(=N1)SSC2=NC(=NS2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


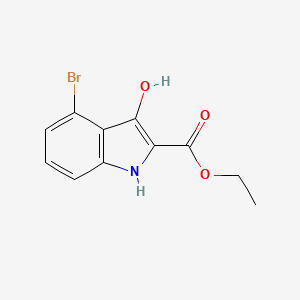
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
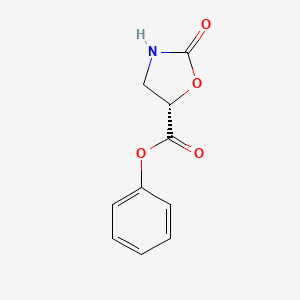
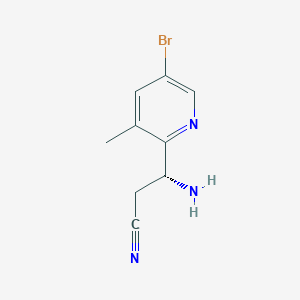
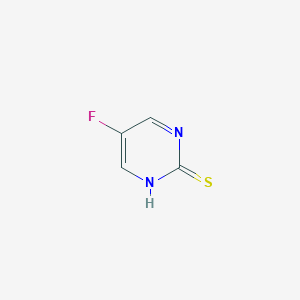
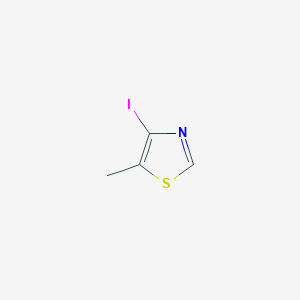

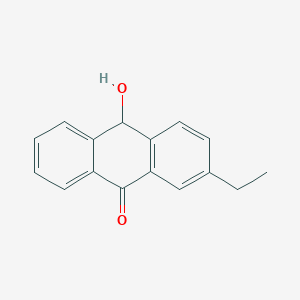
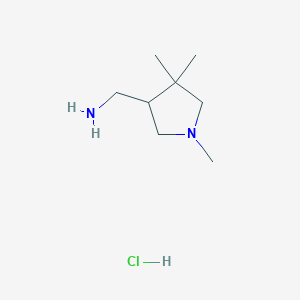
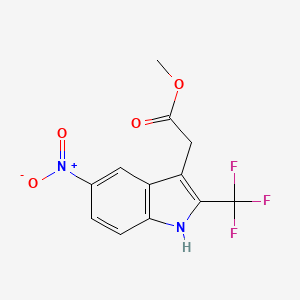
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)
![2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine](/img/structure/B12967699.png)
